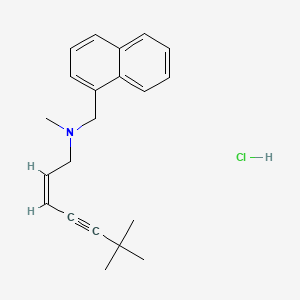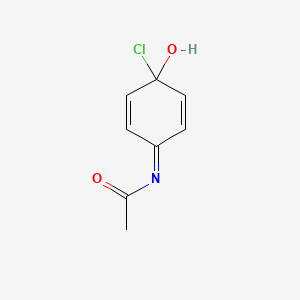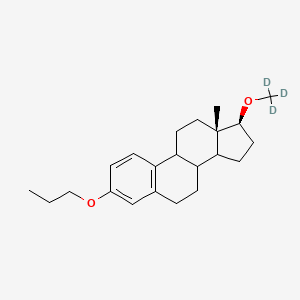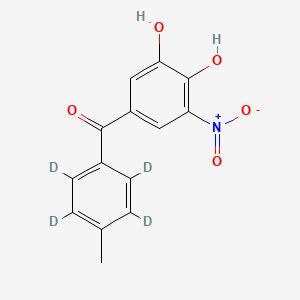
T3 Acyl Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
T3 Acyl Glucuronide is a metabolite formed through the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic. This process is facilitated by membrane-bound UDP-glucuronosyltransferase enzymes. Acyl glucuronides, including this compound, are known for their potential hepatotoxicity and their role in drug metabolism and clearance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of T3 Acyl Glucuronide involves the conjugation of α-D-glucuronic acid with the carboxylic acid group of the parent compound. This reaction is typically catalyzed by UDP-glucuronosyltransferase enzymes. The reaction conditions often include the presence of UDP-glucuronic acid as a cofactor and a suitable buffer system to maintain the pH .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of recombinant UDP-glucuronosyltransferase enzymes and optimized reaction conditions to maximize yield and purity. The product is then purified using chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions: T3 Acyl Glucuronide undergoes several types of reactions, including:
Transacylation: This reaction involves the transfer of the acyl group to nucleophilic centers on proteins or other macromolecules.
Acyl Migration: The acyl group can migrate to different positions on the glucuronic acid moiety, forming various isomers.
Common Reagents and Conditions:
Hydrolysis: Typically occurs under acidic or basic conditions.
Transacylation: Requires nucleophilic reagents such as amino acids or proteins.
Acyl Migration: Occurs spontaneously under physiological conditions.
Major Products:
Hydrolysis: Parent carboxylic acid and glucuronic acid.
Transacylation: Protein or macromolecule adducts.
Acyl Migration: Various positional isomers of the glucuronide.
Aplicaciones Científicas De Investigación
T3 Acyl Glucuronide has several applications in scientific research:
Chemistry: Used to study the reactivity and stability of acyl glucuronides and their role in drug metabolism.
Biology: Investigated for its interactions with proteins and potential to form protein adducts.
Medicine: Studied for its role in drug-induced toxicities and its potential as a biomarker for drug metabolism.
Mecanismo De Acción
T3 Acyl Glucuronide exerts its effects primarily through its reactivity with nucleophilic centers on proteins and other macromolecules. This reactivity can lead to the formation of protein adducts, which may trigger immune responses or other toxicological effects. The molecular targets include amino acid residues such as lysine, cysteine, and serine .
Comparación Con Compuestos Similares
- Phenylacetic Acid Acyl Glucuronide
- α-Methyl Phenylacetic Acid Acyl Glucuronide
- α,α′-Dimethyl Phenylacetic Acid Acyl Glucuronide
Comparison: T3 Acyl Glucuronide is unique in its specific reactivity and stability profile compared to other acyl glucuronides. The differences in reactivity are attributed to the structural variations in the parent compounds and the resulting glucuronides .
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20I3NO10/c22-9-6-8(1-2-13(9)26)33-17-10(23)3-7(4-11(17)24)5-12(25)20(32)35-21-16(29)14(27)15(28)18(34-21)19(30)31/h1-4,6,12,14-16,18,21,26-29H,5,25H2,(H,30,31)/t12-,14-,15-,16+,18-,21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMBVWCQWFEPFK-DKBYMCRTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)N)I)I)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)N)I)I)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20I3NO10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858531 |
Source


|
| Record name | 1-O-[O-(4-Hydroxy-3-iodophenyl)-3,5-diiodo-L-tyrosyl]-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
827.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910907-23-2 |
Source


|
| Record name | 1-O-[O-(4-Hydroxy-3-iodophenyl)-3,5-diiodo-L-tyrosyl]-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Ethoxy-1,3-di[(1Z)-1-propen-1-yl]benzene](/img/structure/B587605.png)


![1-Methylpyrrolo[2,3-b]pyridine-3-carboxylic Acid N-Phenyl Homopiperazine Amide](/img/structure/B587609.png)
![[sec-Butyl(methyl)amino]acetonitrile](/img/structure/B587610.png)






![1-[4-[2,2,3,3,5,5,6,6-Octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-3,4-dihydro-2H-quinoline-2,7-diol](/img/structure/B587625.png)
